
2-Methoxy-1,4-dioctadecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,4-dioctadecylbenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the 2-position and two octadecyl chains at the 1 and 4 positions. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioctadecylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, methanol, and octadecyl bromide.
Methoxylation: Benzene is first methoxylated using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 2-position.
Alkylation: The methoxylated benzene is then subjected to Friedel-Crafts alkylation using octadecyl bromide and a Lewis acid catalyst like aluminum chloride to introduce the octadecyl groups at the 1 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,4-dioctadecylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-formyl-1,4-dioctadecylbenzene.
Reduction: Formation of 2-methoxy-1,4-dioctadecylcyclohexane.
Substitution: Formation of 2-hydroxy-1,4-dioctadecylbenzene or 2-amino-1,4-dioctadecylbenzene.
Aplicaciones Científicas De Investigación
2-Methoxy-1,4-dioctadecylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity and properties of aromatic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of specialty lubricants and coatings, where its unique structure imparts desirable physical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,4-dioctadecylbenzene depends on its application:
Surfactant Action: The compound reduces surface tension by aligning at the interface of water and oil, with the hydrophobic alkyl chains interacting with the oil phase and the hydrophilic methoxy group interacting with the water phase.
Drug Delivery: The long alkyl chains can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1,4-dimethylbenzene: Similar structure but with shorter alkyl chains, leading to different physical properties.
2-Methoxy-1,4-diphenylbenzene: Contains phenyl groups instead of alkyl chains, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-1,4-dioctadecylbenzene is unique due to its long octadecyl chains, which impart distinct amphiphilic properties and make it suitable for applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
391859-65-7 |
|---|---|
Fórmula molecular |
C43H80O |
Peso molecular |
613.1 g/mol |
Nombre IUPAC |
2-methoxy-1,4-dioctadecylbenzene |
InChI |
InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-39-42(43(40-41)44-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |
Clave InChI |
VWSOPQURSXPRKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCCCCCCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


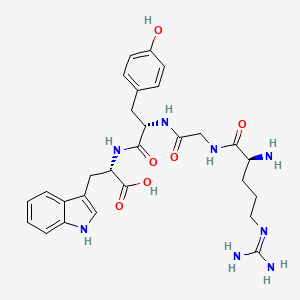
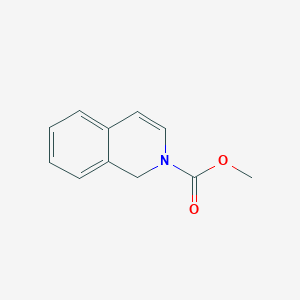
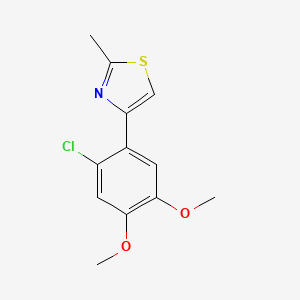

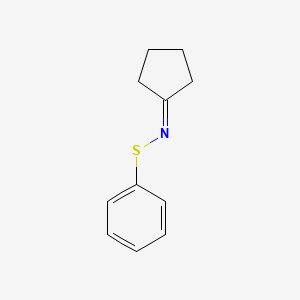
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
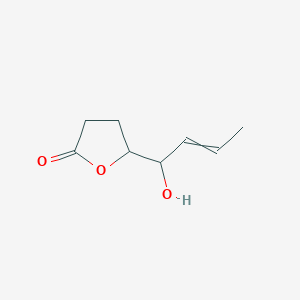
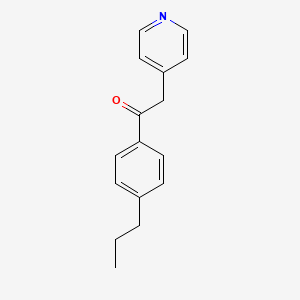
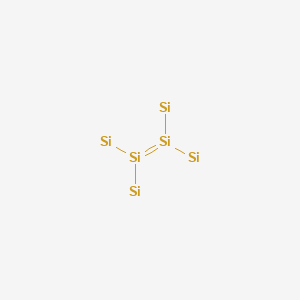
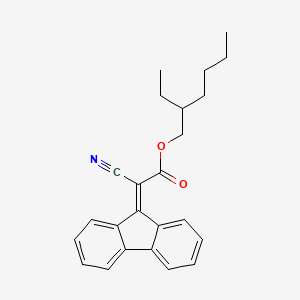
![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
